Sodium 3-chloro-6-((2,4-dihydroxyphenyl)azo)toluene-4-sulphonate
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Overview
Description
Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate: is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water. The compound is characterized by its complex molecular structure, which includes a sulfonate group, a chloro group, and an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminotoluene in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2,4-dihydroxybenzene under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization or filtration and dried to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is used as a pH indicator and a reagent in analytical chemistry due to its color-changing properties under different pH conditions.
Biology: In biological research, the compound is used as a staining agent for microscopy, helping to visualize cellular components and structures.
Industry: Industrially, sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is widely used as a dye in textiles, paper, and plastics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo linkage in the compound is responsible for its chromophoric properties, while the sulfonate group enhances its solubility in water. In biological applications, the compound interacts with cellular components through electrostatic and hydrophobic interactions, allowing it to stain specific structures.
Comparison with Similar Compounds
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2-[(4-sulfophenyl)azo]-1-naphthol-4-sulfonate
- Sodium 4-[(2,4-dihydroxyphenyl)azo]benzenesulfonate
Comparison: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is unique due to the presence of the chloro group, which can participate in additional chemical reactions, providing versatility in its applications. The compound’s dual hydroxyl groups also contribute to its strong chromophoric properties, making it a more effective dye compared to similar compounds with fewer hydroxyl groups.
Properties
CAS No. |
95873-56-6 |
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Molecular Formula |
C13H10ClN2NaO5S |
Molecular Weight |
364.74 g/mol |
IUPAC Name |
sodium;2-chloro-5-[(2,4-dihydroxyphenyl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O5S.Na/c1-7-4-9(14)13(22(19,20)21)6-11(7)16-15-10-3-2-8(17)5-12(10)18;/h2-6,17-18H,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
AKUPURLVDLRSIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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